molecular formula C12H21ClN6O7 B12414846 Gly6 hydrochloride

Gly6 hydrochloride

Cat. No.: B12414846
M. Wt: 396.78 g/mol
InChI Key: MFCVNFIZKVLEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Gly6 hydrochloride is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of glycine residues to a growing peptide chain anchored to a solid resin. The process typically uses protected glycine derivatives to prevent unwanted side reactions. After the assembly of the peptide chain, the final product is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure consistency and efficiency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

Gly6 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Gly6 hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Gly6 hydrochloride exerts its effects primarily through interactions with specific molecular targets. For example, it can act as a substrate for enzymes like lysostaphin and zoocin A, which cleave the peptide bonds in this compound, leading to the lysis of bacterial cells. This mechanism is particularly relevant in the context of antimicrobial research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gly6 hydrochloride is unique due to its specific length and structure, which confer distinct biochemical properties. Its six glycine units make it an ideal substrate for studying enzyme-substrate interactions and peptide bond formation. Additionally, its linear structure allows for easy modification and functionalization, making it a versatile tool in various research applications .

Properties

Molecular Formula

C12H21ClN6O7

Molecular Weight

396.78 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid;hydrochloride

InChI

InChI=1S/C12H20N6O7.ClH/c13-1-7(19)14-2-8(20)15-3-9(21)16-4-10(22)17-5-11(23)18-6-12(24)25;/h1-6,13H2,(H,14,19)(H,15,20)(H,16,21)(H,17,22)(H,18,23)(H,24,25);1H

InChI Key

MFCVNFIZKVLEGR-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N.Cl

Origin of Product

United States

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